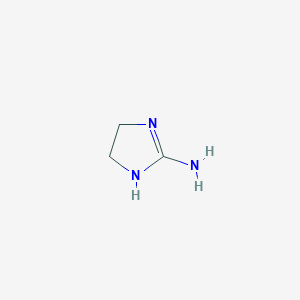

2-Aminoimidazoline

Beschreibung

Overview and Significance in Contemporary Chemistry

2-Aminoimidazoline (2-AI) and its derivatives represent a critical class of nitrogen-containing heterocycles. researchgate.netmdpi.com The core structure is recognized as an essential pharmacophore, a part of a molecule responsible for its biological activity, in a wide array of bioactive compounds. researchgate.netmdpi.com Its significance spans several key areas of chemistry:

Medicinal Chemistry: The 2-AI scaffold is a cornerstone in drug design and discovery. researchgate.net It is found in numerous marine alkaloids with a broad spectrum of pharmacological activities, making them promising lead compounds for various drug targets. researchgate.net Derivatives have been investigated for a multitude of therapeutic applications, including as α2-adrenoceptor ligands for potential antidepressants, inhibitors of human arginase I for inflammatory diseases like asthma, and as adenosine (B11128) A3 receptor antagonists. nih.govnih.govacs.org The this compound moiety is often used as a bioisostere—a substituent that retains similar biological properties—for functional groups like guanidine (B92328), benzamidine, and triazoles, which is a crucial strategy in modifying drug candidates to improve their efficacy and pharmacokinetic properties. researchgate.netmdpi.com

Antimicrobial Research: A significant area of research focuses on the potent antibiofilm properties of 2-aminoimidazoles. glpbio.com These compounds can inhibit the formation of bacterial biofilms and disperse pre-existing ones, which are often associated with persistent infections and antibiotic resistance. glpbio.comnih.gov This makes them attractive candidates for development as adjuvant therapies to enhance the efficacy of conventional antibiotics. glpbio.comnih.gov

Organocatalysis and Coordination Chemistry: Beyond its biological roles, the 2-aminoimidazole framework has found extensive use in organocatalysis and coordination chemistry. researchgate.netmdpi.com Its structural features allow it to act as an effective ligand for metal catalysts and as a catalyst in its own right in various organic transformations. researchgate.netmdpi.com

Prebiotic Chemistry: In studies related to the origin of life, 2-aminoimidazole has gained prominence as a superior leaving group for the nonenzymatic, template-directed synthesis of RNA. cdnsciencepub.com Research has shown that RNA substrates activated with 2-aminoimidazole are central to ribozyme-catalyzed ligation, suggesting a potential pathway in the transition from nonenzymatic to enzymatic RNA replication on early Earth. cdnsciencepub.compnas.org

Below are the key chemical properties of the parent compound, this compound.

| Property | Value |

| IUPAC Name | 4,5-dihydro-1H-imidazol-2-amine |

| Molecular Formula | C₃H₇N₃ |

| Molecular Weight | 85.11 g/mol |

| CAS Number | 19437-45-7 |

| Physical Form | Crystals |

Data sourced from PubChem nih.gov and Sigma-Aldrich. sigmaaldrich.com

Historical Context of this compound Research

The story of this compound in chemical research is deeply connected to the exploration of natural products from marine environments. For decades, marine sponges have been a rich source of novel chemical structures with potent biological activities. thieme-connect.com

Discovery in Marine Alkaloids: The 2-aminoimidazole nucleus was first identified as a core component of a family of alkaloids isolated from marine sponges, such as those of the genus Leucetta. researchgate.net Natural products like oroidin (B1234803) and related compounds, known as pyrrole-2-aminoimidazole (P-2-AI) alkaloids, feature this heterocyclic system and exhibit a wide range of biological effects, including antimicrobial and anti-biofilm activities. researchgate.netnih.govresearchgate.net The low natural abundance of these compounds spurred significant interest in the synthetic community to develop methods for their laboratory preparation. thieme-connect.com

Evolution of Synthetic Methods: Early synthetic routes to the 2-aminoimidazole scaffold often relied on classical condensation reactions, for instance, between α-haloketones or α-aminoketones and cyanamide (B42294) or guanidine derivatives. mdpi.comnih.gov Over time, more sophisticated and efficient methods have been developed. These include metal-catalyzed reactions, such as palladium-catalyzed carboamination of N-propargyl guanidines, which allow for the rapid construction of diverse substituted 2-aminoimidazoles. nih.gov Recent advancements have also focused on "green chemistry" approaches, utilizing novel reaction media like deep eutectic solvents to create these compounds in a more environmentally friendly manner. mdpi.comnih.gov Furthermore, methods involving the recyclization of other heterocyclic systems, like aminooxazoles, have been explored. researchgate.net

Role in Prebiotic Chemistry: In a parallel historical development, the work of Leslie Orgel and his successors in the field of prebiotic chemistry identified 2-aminoimidazole as a highly effective activating group for nucleotides. cdnsciencepub.com This discovery was a significant step forward from previously used activators like 2-methylimidazole (B133640) and highlighted the potential role of 2-aminoimidazole in the nonenzymatic polymerization of RNA, a crucial process in theories about the origin of life. cdnsciencepub.com

Scope and Research Objectives for this compound Studies

Current research on this compound is vibrant and multidisciplinary, driven by its vast potential in medicine, catalysis, and materials science. The primary objectives of these studies can be summarized as follows:

Development of Novel Synthetic Strategies: A major goal is to create more efficient, versatile, and sustainable synthetic routes to access the 2-aminoimidazole core and its derivatives. researchgate.net This includes the development of one-pot reactions, the use of novel catalysts, and the exploration of greener reaction conditions to facilitate the synthesis of complex molecular libraries for screening. mdpi.comthieme-connect.com

Discovery of New Therapeutic Agents: Researchers are actively designing and synthesizing novel 2-aminoimidazole derivatives to target a wide range of diseases. researchgate.net Key objectives include:

Fighting Antimicrobial Resistance: Synthesizing and evaluating new 2-AI compounds as standalone antimicrobial agents or as adjuvants that can disrupt bacterial biofilms and re-sensitize resistant pathogens to existing antibiotics. nih.govumassd.edu

Targeting Specific Receptors and Enzymes: Exploring the structure-activity relationships (SAR) of 2-AI derivatives to develop potent and selective inhibitors or modulators of specific biological targets, such as G-protein coupled receptors (e.g., adrenoceptors, adenosine receptors) and enzymes (e.g., arginase, kinases) implicated in cancer, inflammation, and neurological disorders. nih.govnih.govacs.org

Elucidation of Biological Mechanisms: A fundamental objective is to understand how 2-aminoimidazole-containing molecules exert their biological effects. This involves detailed mechanistic studies, including identifying their precise molecular targets and understanding how they interact with them. nih.govnih.gov For example, research has investigated how the guanidinium-like group of 2-aminoimidazoles interacts with binding sites on enzymes and receptors. nih.govnih.gov

Applications in Catalysis and Materials Science: Research aims to harness the unique chemical properties of the 2-aminoimidazole scaffold for applications beyond biology. researchgate.net This includes designing new organocatalysts for asymmetric synthesis and developing novel coordination complexes and polymers with specific electronic or material properties. mdpi.comresearchgate.net

The table below provides examples of research findings on various 2-aminoimidazole derivatives.

| Derivative Type | Research Finding | Application Area |

| Pyrrole-2-aminoimidazole Alkaloids | Natural products from marine sponges with anti-biofilm activity. researchgate.net | Medicinal Chemistry (Anti-infectives) |

| 2-(S)-amino-5-(2-aminoimidazol-1-yl)-pentanoic acid (A1P) | Potent inhibitor of human arginase I, an enzyme implicated in asthma. nih.gov | Medicinal Chemistry (Anti-inflammatory) |

| 2-amino imidazolyl-thiazoles | Developed as non-xanthine antagonists for the human adenosine A3 receptor. nih.gov | Medicinal Chemistry (Neurological/Inflammatory Disorders) |

| N-Aryl-2-aminoimidazolines | Synthesized and evaluated as α2-adrenoceptor ligands for potential antidepressants. acs.org | Medicinal Chemistry (Neuroscience) |

| 2-Aminoimidazole (as activator) | Shown to be a superior leaving group for nonenzymatic RNA replication. cdnsciencepub.com | Prebiotic Chemistry |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4,5-dihydro-1H-imidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7N3/c4-3-5-1-2-6-3/h1-2H2,(H3,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DISXFZWKRTZTRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80173069 | |

| Record name | Imino ethyleneurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80173069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19437-45-7 | |

| Record name | 4,5-Dihydro-1H-imidazol-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19437-45-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imino ethyleneurea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019437457 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imino ethyleneurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80173069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-AMINOIMIDAZOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C1915565QY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways of 2 Aminoimidazoline

Classical Synthetic Routes to 2-Aminoimidazoline and its Derivatives

Traditional methods for constructing the this compound ring system have been well-established and are widely utilized. These routes often involve the formation of the core heterocyclic structure from acyclic precursors or the modification of a pre-existing imidazoline (B1206853) ring.

A foundational method for synthesizing 2-aminoimidazolines is the cyclization of 1,2-ethylenediamine or its N-substituted derivatives with a reagent that provides the C2-N fragment. researchgate.net This approach is versatile, allowing for the introduction of various substituents on the amine and the ethylenediamine (B42938) backbone. Common reagents used for this cyclization include cyanogen (B1215507) halides, isothiocyanates, S-methylisothiouronium salts, and isonitrile dihalides. researchgate.net

For instance, the reaction between N-substituted ethylenediamines and reagents like isothiocyanates or S-methylisothiouronium salts leads to the formation of N-substituted 2-aminoimidazolines. researchgate.net Similarly, the condensation of ethylenediamine with nitriles, a process analogous to the Pinner reaction, can yield 2-substituted imidazolines, which can be precursors to this compound derivatives. wikipedia.org This nitrile-based synthesis typically requires acid catalysis and elevated temperatures. wikipedia.org

Table 1: Reagents for Cyclization of Ethylenediamine Precursors

| Reagent Class | Specific Example | Resulting Moiety | Reference |

| Cyanogen Halides | Cyanogen bromide | This compound | researchgate.net |

| Isothiocyanates | Phenyl isothiocyanate | 2-(Phenylamino)imidazoline | researchgate.net |

| Isothiouronium Salts | S-Methylisothiouronium sulfate | This compound | researchgate.net |

| Isonitrile Dihalides | Isonitrile dichloride | N-substituted 2-aminoimidazolines | researchgate.net |

Another classical approach involves the functionalization of a pre-formed imidazoline ring. researchgate.net This method is predicated on the displacement of a suitable leaving group at the C-2 position of the imidazoline ring by an amine. researchgate.net Halogens or methylsulfanyl groups are commonly employed as leaving groups. For example, 2-chloro or 2-methylmercapto-2-imidazoline can react with various primary or secondary amines to yield the corresponding N-substituted this compound derivatives. This nucleophilic substitution pathway is a straightforward method for diversifying the exocyclic amino group. researchgate.netresearchgate.net

Condensation reactions are a cornerstone for the synthesis of the related 2-aminoimidazole scaffold, which can be hydrogenated to form 2-aminoimidazolines. These methods typically involve the reaction of a three-carbon unit with a guanidino group. Classical methods often employ the condensation of α-haloketones or α-aminoketones with guanidine (B92328) or its derivatives. nih.gov

A prominent example is the reaction between an α-halocarbonyl compound and guanidine. The reaction proceeds via initial N-alkylation of guanidine, followed by intramolecular cyclization and dehydration to afford the 2-aminoimidazole ring. This method allows for the introduction of substituents at positions 4 and 5 of the imidazole (B134444) ring, depending on the structure of the α-halocarbonyl starting material. nih.gov Similarly, condensation of β-dicarbonyl compounds with guanidine can be used to construct related pyrimidine (B1678525) rings, highlighting the versatility of guanidine in heterocyclic synthesis. researchgate.net

A divergent and efficient synthetic route to substituted 2-aminoimidazoles has been developed utilizing readily available 2-aminopyrimidines and α-halocarbonyl compounds, such as α-bromoketones. nih.gov This multi-step process involves the initial formation of imidazo[1,2-a]pyrimidin-1-ium salts. nih.gov Subsequent cleavage of this bicyclic intermediate with nucleophiles like hydrazine (B178648) or secondary amines leads to the formation of 1,4,5-trisubstituted 2-aminoimidazoles. nih.gov

A key transformation in this sequence is a novel Dimroth-type rearrangement that occurs during the hydrazinolysis of certain intermediates, ultimately yielding the 2-amino-1H-imidazole core. nih.gov This strategy is notable for its ability to generate a diverse range of substituted 2-aminoimidazoles from common starting materials, with the reaction being amenable to both conventional heating and microwave irradiation. nih.gov

Advanced and Atom-Economical Synthetic Approaches

Modern synthetic chemistry emphasizes the development of highly efficient and environmentally benign methodologies. In the context of this compound synthesis, this has led to the exploration of novel catalytic systems that promote atom economy.

An advanced, atom-economical approach to the synthesis of substituted 2-aminoimidazoles involves a [3+2] annulation reaction catalyzed by a specific titanacarborane monoamide complex, [σ:η1:η5-(OCH2)(Me2NCH2)C2B9H9]Ti(NMe2). organic-chemistry.org This method utilizes propargylamines and carbodiimides as the reacting partners. organic-chemistry.org The reaction proceeds in the presence of a catalytic amount (5 mol%) of the titanacarborane complex to afford a variety of substituted 2-aminoimidazoles in good to excellent yields. organic-chemistry.org

The proposed mechanism suggests the catalyst facilitates the formation of a guanidinoalkyne intermediate, which then undergoes cyclization to form the final 2-aminoimidazole product. organic-chemistry.org A significant advantage of this method is its high atom economy, as all atoms from the starting materials are incorporated into the product. The reaction demonstrates good tolerance for various functional groups on both the propargylamine (B41283) and carbodiimide (B86325) reactants. organic-chemistry.org However, the reactivity can be influenced by steric hindrance, particularly with bulky carbodiimides. organic-chemistry.org

Table 2: Titanacarborane-Catalyzed [3+2] Annulation of Propargylamines and Carbodiimides organic-chemistry.org

| Propargylamine Substituent (R¹) | Carbodiimide (R²-N=C=N-R²) | Product Yield (%) |

| Phenyl | Diisopropyl | 95 |

| 4-Methylphenyl | Diisopropyl | 98 |

| 4-Methoxyphenyl | Diisopropyl | 97 |

| 4-Chlorophenyl | Diisopropyl | 96 |

| Phenyl | Dicyclohexyl | 72 |

| H | Diisopropyl | 89 |

Palladium-Catalyzed Alkyne Carboamination Reactions of N-Propargyl Guanidines

A notable method for the construction of the 2-aminoimidazole core, which is structurally related to this compound and often a direct precursor, involves the palladium-catalyzed carboamination of N-propargyl guanidines. nih.govacs.org This reaction facilitates the formation of both a carbon-nitrogen and a carbon-carbon bond in a single annulation step, providing a rapid route to complex 2-aminoimidazole products from readily available starting materials. nih.govnih.gov

The reaction typically involves the coupling of a tosyl-protected N-propargyl guanidine with an aryl triflate in the presence of a palladium catalyst. nih.gov The process yields N-tosyl-2-aminoimidazole products, and the tosyl group can be subsequently removed in a single reductive cleavage step. nih.gov A significant advantage of this methodology is the introduction of a carbon-carbon bond during the cyclization, which allows for late-stage derivatization. nih.gov

Table 1: Optimized Conditions for Palladium-Catalyzed Alkyne Carboamination

| Parameter | Condition |

| Catalyst | Pd(OAc)₂ |

| Ligand | P(2-furyl)₃ |

| Base | K₂CO₃ |

| Solvent | Dioxane |

| Temperature | 100 °C |

| Reactants | N-propargyl guanidine, Aryl triflate |

This table summarizes the optimized reaction conditions for the palladium-catalyzed synthesis of 2-aminoimidazole precursors.

This strategy has been successfully applied to the total synthesis of marine alkaloids such as preclathridine A, preclathridine B, and dorimidazole B, demonstrating its utility in constructing natural product scaffolds. nih.gov

Green Chemistry Approaches in Deep Eutectic Solvents

In line with the principles of green chemistry, the synthesis of 2-aminoimidazoles has been explored using deep eutectic solvents (DESs) as environmentally benign reaction media. mdpi.com DESs, which are mixtures of hydrogen bond donors and acceptors, offer advantages such as low volatility, non-flammability, and high thermal stability. mdpi.comresearchgate.net

A high-yield, one-pot, two-step synthesis has been developed that involves the heterocyclodehydration between α-chloroketones and guanidine derivatives in a DES medium. mdpi.com The use of a choline (B1196258) chloride (ChCl) and urea (B33335) or glycerol (B35011) combination as the DES has been shown to significantly reduce reaction times to 4-6 hours, compared to the 10-12 hours typically required in conventional volatile organic solvents under an inert atmosphere. mdpi.comnih.gov

This green approach not only accelerates the reaction but also simplifies the work-up procedure, allowing for the direct isolation of the product by filtration and crystallization. mdpi.com Furthermore, the DES mixture can be recovered and recycled, adding to the sustainability of the process. mdpi.com

Table 2: Comparison of Reaction Times for 2-Aminoimidazole Synthesis

| Solvent System | Reaction Time (hours) | Atmosphere |

| Deep Eutectic Solvent (ChCl-urea) | 4–6 | Air |

| Conventional VOCs | 10–12 | Argon |

This table highlights the significant reduction in reaction time achieved by using deep eutectic solvents compared to traditional volatile organic compounds (VOCs).

One-Pot Multicomponent Reactions for 2-Aminoimidazole Synthesis

One-pot multicomponent reactions (MCRs) represent a highly efficient strategy for the synthesis of complex molecules like substituted imidazoles from simple and readily available starting materials in a single synthetic operation. rsc.orgresearchgate.net This approach is advantageous as it minimizes waste, reduces reaction time, and simplifies purification processes. nih.gov

For the synthesis of related imidazole structures, MCRs have been developed that are also applicable to the synthesis of fused 2-aminoimidazole systems. For instance, a highly selective, one-pot, three-component synthesis of 2-alkyl-substituted 4-aminoimidazo[1,2-a] nih.govnih.govrsc.orgtriazines has been achieved by reacting 2-aminoimidazoles with trialkyl orthoesters and cyanamide (B42294). rsc.org These reactions can be conveniently performed under either microwave irradiation or conventional heating. researchgate.net The versatility of MCRs allows for the creation of diverse molecular libraries by varying the structure of the starting components. rsc.org

Synthesis via Aza-Michael Addition and SN2 Pathways

A synthetic route that directly proceeds through a saturated imidazolidine (B613845) intermediate, the core of this compound, involves an aza-Michael addition followed by an intermolecular SN2 reaction. thieme-connect.com This method couples guanidine with α-bromochalcone derivatives to produce highly substituted 2-aminoimidazoles. thieme-connect.com

The reaction conditions are optimized to favor the displacement of the bromide, leading to the formation of an imidazolidine intermediate. thieme-connect.com This intermediate is then oxidized to the final 2-aminoimidazole product. thieme-connect.com A key advantage of this approach is the direct use of guanidine without the need for activation, which simplifies the procedure and improves atom economy. thieme-connect.com

Reaction Mechanisms and Mechanistic Investigations

Understanding the reaction mechanisms underlying the formation of this compound is crucial for optimizing existing synthetic methods and developing new, more efficient pathways. Mechanistic studies often reveal the intricate roles of catalysts and intermediates in the cyclization process.

Proposed Mechanistic Pathways for this compound Formation

The formation of the this compound ring can proceed through several proposed mechanistic pathways depending on the synthetic methodology employed.

In the palladium-catalyzed carboamination of N-propargyl guanidines , the proposed mechanism begins with the oxidative addition of the aryl triflate to the palladium(0) catalyst, generating a cationic palladium complex. nih.govacs.org This is followed by coordination of the alkyne and an outer-sphere attack of the guanidine nucleophile onto the alkyne in an anti-aminopalladation fashion. nih.govacs.org The subsequent reductive elimination from the resulting palladium-alkenyl intermediate yields an exocyclic product, which then undergoes double-bond isomerization to form the final 2-aminoimidazole. nih.govacs.org

For the synthesis in deep eutectic solvents , the proposed mechanism involves a preliminary regioselective alkylation of the Nsp² nitrogen of the guanidine derivative with an α-chloroketone. researchgate.net This is followed by an intramolecular condensation between the carbonyl group and the secondary N'sp³ nitrogen. researchgate.net The final step is a tautomerization and aromatization to yield the 2-aminoimidazole product. researchgate.net The DES is believed to facilitate this process through hydrogen bonding catalysis. nih.gov

The aza-Michael addition and SN2 pathway involves the initial conjugate addition of guanidine to an α-bromoalkenone. thieme-connect.com This is followed by an intramolecular SN2 displacement of the bromide by a nitrogen atom of the guanidine moiety to form an imidazolidine intermediate. thieme-connect.com This saturated heterocyclic intermediate is then oxidized to the aromatic 2-aminoimidazole. thieme-connect.com

Role of Catalysts in Reaction Mechanisms

Catalysts play a pivotal role in directing the course of the reaction and enhancing the efficiency of this compound synthesis.

In the palladium-catalyzed carboamination , the palladium catalyst is central to the entire catalytic cycle. nih.govacs.org It facilitates the key bond-forming steps, including the oxidative addition, alkyne activation, and reductive elimination, that ultimately lead to the formation of the heterocyclic ring. nih.govacs.org The choice of ligand for the palladium catalyst can also influence the reaction's outcome and efficiency. nih.gov

In green chemistry approaches using deep eutectic solvents , the DES itself can act as a catalyst. mdpi.comresearchgate.net The components of the DES, such as choline chloride and urea, can engage in hydrogen bonding with the reactants, thereby activating them and facilitating the reaction. researchgate.netnih.gov This hydrogen bond catalysis is a key feature of the green synthesis of 2-aminoimidazoles in these media. nih.gov

Conformational Isomerization and Tautomerization Studies

The structural dynamics of this compound are characterized by the potential for both conformational isomerization and prototropic tautomerism. These phenomena are of significant interest as the specific isomeric and tautomeric forms present can dictate the molecule's chemical reactivity, physical properties, and biological interactions. The study of these forms primarily involves computational chemistry, which provides detailed insights into the relative stabilities and energy barriers of interconversion.

Tautomerism in this compound involves the migration of a proton, leading to two primary forms: the amino tautomer (4,5-dihydro-1H-imidazol-2-amine) and the imino tautomer (imidazolidin-2-imine). Computational studies employing ab initio and Density Functional Theory (DFT) methods have been utilized to investigate the geometries and relative stabilities of these tautomers. researchgate.net

Research has consistently shown that the amino tautomer is the more stable form compared to the imino tautomer. researchgate.net The stability of the amino form is a key characteristic of the compound's ground state. The energy difference between the tautomers is a critical factor in determining their equilibrium distribution.

Detailed computational analyses at various levels of theory, including Becke3LYP/6-311+G(d,p) DFT, MP2/6-311+G(d,p), and CBS-Q model chemistries, have quantified the thermodynamic parameters associated with the imino-to-amino tautomerization process in the vapor state. researchgate.net These calculations provide a clear picture of the energetic preference for the amino structure. For instance, the iminization free energies have been calculated to be in the range of 5–14 kJ/mol. researchgate.net

The effect of the environment on tautomeric preference has also been examined. Solvation models suggest that a shift towards the imino species can occur in solution, indicating that the solvent can play a role in altering the tautomeric equilibrium. researchgate.net

The table below summarizes the calculated thermodynamic data for the tautomerization reaction of this compound in the gas phase, as determined by a prominent computational study. researchgate.net

| Computational Method | ΔH (kJ/mol) | ΔS (J/K·mol) | ΔG (kJ/mol) | Equilibrium Constant (KT) |

|---|---|---|---|---|

| B3LYP | -12.26 | -1.09 | -11.93 | 123.0 |

| MP2 | -13.89 | -0.08 | -13.87 | 270.0 |

| CBS-Q | -13.01 | -0.67 | -12.80 | 174.0 |

Data sourced from a computational study on the tautomerism of 2-amino-2-imidazoline. researchgate.net The thermodynamic parameters (ΔH: Enthalpy, ΔS: Entropy, ΔG: Gibbs Free Energy) are for the imino → amino tautomerization.

Derivatization and Functionalization of the 2 Aminoimidazoline Core

Synthesis of Substituted 2-Aminoimidazolines

The synthesis of substituted 2-aminoimidazolines can be broadly categorized by the position of the substitution on the heterocyclic core. Methodologies have been developed to introduce a wide array of functional groups at the exocyclic and endocyclic nitrogens (N-substitution) and at the C4 and C5 positions of the ring.

N-Substituted 2-Aminoimidazolines

N-substituted 2-aminoimidazolines are commonly prepared through the reaction of primary or secondary amines with an activated 2-aminoimidazoline precursor. A prevalent method involves the use of 2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide, which reacts with various amines to yield the desired N-substituted products. tandfonline.com This reaction is typically performed in a solvent like tetrahydrofuran (B95107) or by using an excess of the reactant amine as the solvent. tandfonline.com

Another established route involves the generation of a 2-chloro-4,5-dihydro-1H-imidazole intermediate from imidazolidin-2-one. researchgate.net This chloro-intermediate readily reacts with aliphatic amines and anilines to afford the corresponding N-substituted 2-aminoimidazolines as hydrochloride salts in moderate to high yields. researchgate.net However, this method is less effective for strongly deactivated anilines. researchgate.net

A tandem copper-catalyzed N-arylation–amidation process has also been developed for synthesizing angularly fused dihydroimidazoquinazolinones, starting from substituted this compound derivatives. rsc.org This demonstrates a method for incorporating the N-substituted this compound into more complex, fused heterocyclic systems. rsc.org

The following table summarizes common methods for the synthesis of N-substituted 2-aminoimidazolines.

| Starting Material (Precursor) | Reagent | Key Features | Ref |

| 2-(Methylthio)-4,5-dihydro-1H-imidazole | Primary or secondary amines | Forms hydroiodide salts; versatile for various amines. | tandfonline.com |

| Imidazolidin-2-one or Imidazolidine-2-thione | Chlorinating agent (e.g., PCl₅), then amine | In situ generation of 2-chloro-4,5-dihydro-1H-imidazole; good for aliphatic amines and anilines. | researchgate.net |

| Substituted 2-aminoimidazolines | ortho-Bromobenzoic acid derivatives | Copper-catalyzed reaction to form fused heterocyclic systems. | rsc.org |

4- and 5-Substituted 2-Aminoimidazolines

The introduction of substituents at the C4 and C5 positions of the this compound ring typically requires building the ring from a substituted precursor, as direct functionalization of the C-H bonds is challenging. Synthetic routes that provide access to these cyclic guanidines are crucial for developing new therapeutic agents. nih.gov

One approach involves a microwave-assisted tandem Staudinger/Aza-Wittig cyclization, which allows for the creation of differentially substituted 2-aminoimidazolidines. researchgate.net The synthesis of the fused core of terrazoanthine natural products, which are complex 2-aminoimidazole alkaloids, was achieved in three steps starting from 1,2-epoxy-4-vinylcyclohexane. mdpi.com This sequence involves epoxide aminolysis, oxidation to an α-amino ketone, and subsequent condensation with cyanamide (B42294) to furnish the 2-aminoimidazole ring fused to a substituted cyclohexane, effectively creating a 4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-amine structure. mdpi.com

Pyrrole-2-Aminoimidazole Alkaloids

The pyrrole-2-aminoimidazole (P-2-AI) alkaloids are a large family of marine natural products with significant structural complexity and biological activity. nih.govrsc.org Their synthesis is a major focus of chemical research. The core structure is often based on the oroidin (B1234803) motif, which consists of a this compound ring linked to a pyrrole-2-carboxamide unit. nih.govresearchgate.net

The biosynthesis of these alkaloids is believed to originate from simple precursors like proline or ornithine for the pyrrole (B145914) moiety and histidine for the 2-aminoimidazole portion. mdpi.com Total synthesis strategies often mimic proposed biosynthetic pathways. For example, the synthesis of oroidin has been achieved via a short and efficient route. mdpi.com More complex P-2-AI alkaloids, such as agelastatin A, have been synthesized through multi-step sequences involving key steps like aza-Michael additions and domino reactions for constructing the intricate, fused ring systems. nih.gov The synthesis of dispacamide A, another P-2-AI alkaloid, has been accomplished by introducing the pyrrole component at a later stage of the synthesis. mdpi.com

The following table highlights key P-2-AI alkaloids and their structural features.

| Alkaloid Name | Key Structural Feature | Synthetic Strategy Highlight | Ref |

| Oroidin | Pyrrole-2-carboxamide linked to this compound | Assembly of imidazole (B134444) portion from precursors. | researchgate.netmdpi.com |

| Agelastatin A | Fused, cyclic pyrrole-2-aminoimidazole core | Domino reactions, electrocyclization. | nih.gov |

| Sceptrin | Dimer of hymenidin (B1674120) (a P-2-AI) | Biomimetic [2+2]-cycloaddition from hymenidin. | mdpi.com |

| Dispacamide A | Pyrrole linked to a cyclic guanidine (B92328) system | Late-stage introduction of the pyrrole moiety. | mdpi.com |

Hybrid Derivatives (e.g., Benzopyrazine-Aminoimidazole)

Creating hybrid molecules that combine the this compound scaffold with other pharmacologically relevant heterocycles is a modern strategy in drug discovery. A notable example is the synthesis of benzopyrazine-aminoimidazole hybrids. rsc.org

A green and efficient one-pot synthesis for these hybrids has been developed using a magnetically heterogeneous nanocatalyst (MFe₂O₄@PDA@BuSO₃H). rsc.orgnih.gov This method proceeds via a domino multicomponent Knoevenagel–condensation–cyclization reaction. rsc.orgresearchgate.net The process combines a substituted aldehyde, malononitrile, and a 2-amino-N-arylbenzopyrazine derivative in an environmentally friendly manner to produce the target hybrid compounds. rsc.org The magnetic nanocatalyst facilitates easy separation and can be reused for multiple cycles without significant loss of activity, highlighting the stability and efficiency of this synthetic approach. rsc.org

Chemical Transformations and Modifications

Beyond direct substitution, the this compound core can undergo chemical transformations to introduce bioisosteric groups. This strategy aims to retain or improve biological activity while modifying physicochemical properties like stability, solubility, or receptor affinity.

Introduction of Bioisosteric Groups (e.g., Guanidine, Acylguanidine, Benzamidine, Triazole)

The this compound ring is recognized as a valuable bioisostere for several functional groups, including guanidine, acylguanidine, benzamidine, and triazole. mdpi.comresearchgate.netuminho.pt This bioisosteric relationship is due to the similar electronic and hydrogen-bonding capabilities of the cyclic guanidine system within the this compound structure. mdpi.com

Synthetic strategies often involve the parallel synthesis of a series of compounds where the this compound moiety is systematically replaced by one of its bioisosteres to explore structure-activity relationships. For instance, new guanidine derivatives have been synthesized and compared pharmacologically to their this compound counterparts to evaluate their potential as α₂-adrenoceptor antagonists. acs.org

In the development of inhibitors for enzymes like Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH), bioisosteric morphing has been employed. nih.gov In these studies, a triazolopyrimidine scaffold was systematically modified, with replacements including an imidazo[1,2-a]pyrimidine (B1208166) core, which incorporates a 2-aminoimidazole-like structure. nih.gov The introduction of a triazole moiety into the side chain of 2-aminoimidazoles has also been shown to drastically improve their activity as biofilm inhibitors, demonstrating a synergistic effect between the core and the bioisosteric group. researchgate.net

Formation of 2-Aminoimidazole/Triazole Conjugates

The conjugation of the 2-aminoimidazole (2-AI) scaffold with a triazole moiety represents a significant strategy in medicinal chemistry to develop hybrid molecules with novel or enhanced biological activities. acs.org This approach leverages the distinct chemical and biological properties of both heterocyclic systems. The 1,2,3-triazole ring, often introduced via "click chemistry," is valued for its stability, aromaticity, and ability to engage in hydrogen bonding and dipole interactions, making it an effective linker or pharmacophore. The resulting 2-amino-1H-imidazole/triazole conjugates have been investigated primarily for their potent anti-biofilm properties. nih.govrsc.org

A prominent and efficient method for synthesizing these conjugates is a microwave-assisted, one-pot process. nih.govdoi.org This procedure begins with 2-hydroxy-2,3-dihydro-1H-imidazo[1,2-a]pyrimidin-4-ium salts as precursors to the 2-aminoimidazole core. rsc.org The synthesis proceeds through two key sequential steps within a single reaction vessel:

Hydrazinolysis and Dimroth Rearrangement: The imidazo[1,2-a]pyrimidinium salt undergoes hydrazinolysis, which cleaves the pyrimidine (B1678525) ring. This is followed by a Dimroth rearrangement, a common reaction in heterocyclic chemistry, to form a 2-aminoimidazole intermediate functionalized with a terminal azide (B81097) group. nih.gov

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The azide-functionalized 2-aminoimidazole then reacts with a terminal alkyne through the Huisgen 1,3-dipolar cycloaddition. doi.org This "click" reaction is catalyzed by copper nanoparticles and efficiently forms the stable 1,4-disubstituted 1,2,3-triazole ring, linking it to the exocyclic nitrogen of the 2-aminoimidazole core. nih.govdoi.org

The use of microwave irradiation significantly accelerates the reaction, making the synthesis rapid and highly efficient. rsc.orgdoi.org This method allows for the creation of a diverse library of conjugates by varying the substitution on the terminal alkyne partner. nih.gov Research has shown that introducing a triazole moiety into the side chain of 2-aminoimidazoles, particularly those with long alkyl chains (C8-C13) at the 2N-position, can drastically improve their biological activity. nih.gov

The table below summarizes the key transformation for the synthesis of 2-amino-1H-imidazole/triazole conjugates via this one-pot method.

Table 1: Microwave-Assisted Synthesis of 2-Amino-1H-imidazole/Triazole Conjugates

| Precursor | Key Intermediate Formed | Reagents for Cycloaddition | General Product Structure | Yield Range |

|---|

This table is a generalized representation based on the described synthetic protocol. nih.govdoi.org

Another powerful strategy for generating complex heterocyclic conjugates is through multi-component reactions (MCRs), such as the Ugi-azide reaction. mdpi.com The Ugi-azide reaction is a four-component reaction involving an aldehyde, an amine, an isocyanide, and an azide source (e.g., trimethylsilyl (B98337) azide or hydrazoic acid) to form 1,5-disubstituted tetrazoles. mdpi.combeilstein-archives.org While direct synthesis of 2-aminoimidazole/triazole conjugates using this specific MCR is less commonly cited, the principles of MCRs are highly applicable for building libraries of complex molecules. By incorporating a 2-aminoimidazole derivative as one of the components (e.g., as the amine), it is theoretically possible to link it to other heterocycles, including triazoles or their bioisosteres like tetrazoles, in a single, efficient step. mdpi.com

The table below illustrates the components used in a general Ugi-azide reaction, highlighting the modularity of this approach for creating molecular diversity.

Table 2: Components for a General Ugi-Azide Multi-Component Reaction

| Aldehyde Component | Amine Component | Isocyanide Component | Azide Source | Resulting Heterocycle |

|---|---|---|---|---|

| 2-bromobenzaldehyde | Allylamine hydrochloride | tert-butyl isocyanide | Trimethylsilyl azide (TMSN₃) | 1,5-disubstituted tetrazole |

| Aromatic Aldehydes | 2-Aminoimidazole-4,5-dicarbonitrile | Benzoyl Cyanide | Not Applicable (Strecker Reaction) | 1H-imidazo[1,2-a]imidazole |

This table provides examples of components used in Ugi-azide and related MCRs to demonstrate the synthetic strategy. mdpi.combeilstein-archives.orgresearchgate.net

These synthetic strategies, particularly the copper-catalyzed click reaction, provide robust and versatile pathways to 2-aminoimidazole/triazole conjugates, yielding scaffolds that are valuable for further investigation in drug discovery. nih.gov

Computational and Theoretical Studies of 2 Aminoimidazoline

Quantum Chemical Calculations

Quantum chemical methods are powerful tools for investigating the electronic structure, geometry, and energetics of molecules. For 2-aminoimidazoline, these calculations have primarily focused on understanding the subtleties of its tautomeric forms and the mechanisms of reactions it undergoes.

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) has been widely applied to study the reaction mechanisms involving this compound, with a particular focus on proton transfer (tautomerism). The B3LYP functional combined with the 6-311+G(d,p) basis set has been a common level of theory for these investigations, providing a reliable balance between computational cost and accuracy.

One key area of study has been the tautomeric equilibrium between the amino and imino forms of this compound. Theoretical calculations have consistently shown that the amino tautomer is more stable than the imino tautomer. researchgate.net The energy difference between these forms is significant, influencing the compound's reactivity and structure.

Studies have explored the mechanisms of proton transfer between these tautomers, considering both direct and water-assisted pathways. In the gas phase, the direct transfer of a proton from the exocyclic amino group to the ring nitrogen involves a significant energy barrier. The presence of water molecules has been shown to catalyze this transfer by forming a hydrogen-bonded bridge, which lowers the activation energy. However, even with water assistance, the amino form remains the thermodynamically favored species.

A 2005 study systematically investigated these proton transfer reactions. The potential energy profiles were calculated, revealing the energetic costs associated with the tautomerization. The study highlighted that while a solvent like water can facilitate the proton transfer kinetically, it also influences the relative stability of the species involved.

Table 1: Calculated Relative Energies for this compound Tautomerization

| Tautomer/Isomer | Method | Relative Energy (kJ/mol) |

| Amino | B3LYP/6-311+G(d,p) | 0.0 |

| Imino | B3LYP/6-311+G(d,p) | 14.2 |

| Amino | MP2/6-311+G(d,p) | 0.0 |

| Imino | MP2/6-311+G(d,p) | 14.1 |

Data sourced from Remko et al. (2001). researchgate.net

Conformational Analysis and Energy Parameters

Computational conformational analysis has been employed to determine the most stable three-dimensional arrangements of this compound and its tautomers. These studies involve optimizing the molecular geometry to find energy minima on the potential energy surface.

For this compound, the five-membered ring is not perfectly planar and can adopt a slight "half-chair" or "envelope" conformation. The substituents on the ring influence the preferred conformation. DFT calculations have been used to determine key geometric parameters such as bond lengths and dihedral angles for the most stable conformers.

The imino tautomer of this compound can exist as two geometric isomers, (E) and (Z), with respect to the C=N double bond. Computational studies have shown that the (Z)-isomer is generally more stable. This stability is often attributed to factors such as intramolecular hydrogen bonding or reduced steric hindrance. The energy difference between these isomers has been calculated to understand their relative populations at equilibrium. A study by Remko and colleagues in 2001 provided detailed geometric and energetic data for the tautomers and isomers of this compound, showing the amino tautomer to be the most stable. researchgate.net

Table 2: Selected Optimized Geometric Parameters for Amino-2-imidazoline

| Parameter | Bond/Angle | B3LYP/6-311+G(d,p) |

| Bond Length | C2-N1 | 1.383 Å |

| Bond Length | C2-N3 | 1.383 Å |

| Bond Length | C2-N(exo) | 1.346 Å |

| Bond Length | C4-C5 | 1.540 Å |

| Dihedral Angle | N1-C2-N3-C4 | -1.1° |

| Dihedral Angle | H-N(exo)-C2-N1 | 0.0° |

Data sourced from Remko et al. (2001). researchgate.net

Molecular Modeling and Dynamics Simulations

While extensive quantum chemical calculations have been performed on this compound, literature focusing specifically on molecular modeling and dynamics simulations of the isolated molecule is less common. Such studies typically involve simulating the movement of atoms and molecules over time to understand dynamic processes like solvation, conformational changes in solution, and interactions with other molecules.

Molecular dynamics simulations have been conducted on derivatives of this compound, particularly in the context of their interaction with biological targets. For instance, simulations have explored how molecules containing the this compound scaffold bind to DNA or protein receptors. nih.govsemanticscholar.org In these cases, the this compound moiety is often a key pharmacophore, and the simulations help to understand the binding modes and the intermolecular forces, such as hydrogen bonds and electrostatic interactions, that stabilize the complex. However, these studies are focused on the larger system rather than the intrinsic dynamics of this compound itself.

Therefore, while the tools of molecular modeling and dynamics are highly applicable, dedicated studies on the solvation dynamics or detailed conformational transitions of this compound in various solvents are not prominently featured in the current scientific literature.

Applications of 2 Aminoimidazoline in Medicinal Chemistry and Biology

2-Aminoimidazoline as a Pharmacophore and Building Block in Drug Design

The this compound moiety is recognized as a key pharmacophore, a molecular feature responsible for a drug's biological activity. benthamdirect.comeurekaselect.com It is often employed as a bioisostere for guanidine (B92328), benzamidine, and triazole groups, offering similar biological interactions with improved pharmacokinetic properties. mdpi.comresearchgate.net The ability of the 2-aminoimidazole ring to be readily functionalized makes it a versatile building block for creating libraries of compounds for drug discovery research. mdpi.combenthamdirect.comeurekaselect.com

The significance of the this compound core is evident in numerous natural products, particularly marine alkaloids isolated from sponges of the genus Leucetta and Agelas. researchgate.netnih.goveurekaselect.com These natural compounds, such as oroidin (B1234803) and bromoageliferin, exhibit a broad spectrum of pharmacological activities and serve as lead compounds for the development of new drugs. mdpi.comresearchgate.net Synthetic chemists have developed various methods to construct the 2-AI scaffold, enabling the synthesis of diverse derivatives for biological evaluation. mdpi.comresearchgate.net

Biological Activities and Structure-Activity Relationships (SAR)

Derivatives of this compound have demonstrated a wide array of biological activities, including anti-biofilm, antiparasitic, enzyme inhibitory, receptor modulatory, and anticancer effects. researchgate.net Structure-activity relationship (SAR) studies, which correlate the chemical structure of a molecule with its biological activity, have been instrumental in optimizing the potency and selectivity of these compounds.

Bacterial biofilms are a significant concern in clinical settings due to their inherent resistance to conventional antibiotics. The 2-aminoimidazole scaffold, found in marine natural products like oroidin, is a potent inhibitor of biofilm formation across various bacterial species. mdpi.commdpi.com

Researchers have synthesized and evaluated numerous 2-aminoimidazole analogs to understand their anti-biofilm SAR. For instance, a study on oroidin-based analogues systematically varied the "tail," "linker," and "head" regions of the molecule. mdpi.com This led to the development of derivatives like TAGE (trans-bromoageliferin) and CAGE (cis-bromoageliferin), which inhibit biofilm formation in Pseudomonas aeruginosa in a dose-dependent manner without being bactericidal, a desirable trait that may reduce the development of resistance. mdpi.com Another class of compounds, 2-aminobenzimidazoles (2-ABIs), which are structurally related to 2-AIs, have also been identified as potent anti-biofilm agents against P. aeruginosa. nih.gov SAR studies on 2-ABIs revealed that substitutions with halides or methyl groups on the aryl ring enhanced their potency. nih.gov

Interactive Table: Anti-Biofilm Activity of this compound Derivatives

| Compound | Organism | Activity | IC₅₀/EC₅₀ | Reference |

|---|---|---|---|---|

| TAGE | Pseudomonas aeruginosa PAO1 | Biofilm Inhibition | 100 µM | mdpi.com |

| CAGE | Pseudomonas aeruginosa PAO1 | Biofilm Inhibition | 100 µM | mdpi.com |

| TAGE | Pseudomonas aeruginosa PA14 | Biofilm Inhibition | 190 µM | mdpi.com |

| CAGE | Pseudomonas aeruginosa PA14 | Biofilm Inhibition | 180 µM | mdpi.com |

| TAGE | Pseudomonas aeruginosa PAO1 | Biofilm Dispersion | 82 µM | mdpi.com |

| 2-Aminoimidazole | Acinetobacter baumannii | Biofilm Inhibition | - | medchemexpress.com |

This compound derivatives have emerged as powerful agents against parasitic protozoa, including Trypanosoma brucei, the causative agent of African trypanosomiasis (sleeping sickness), and Plasmodium falciparum, the parasite responsible for the most severe form of malaria. researchgate.netnih.gov

Bis(2-aminoimidazolines) and related bisguanidines have shown exceptional potency against both T. brucei and P. falciparum. researchgate.netnih.gov These dicationic compounds are thought to exert their antiparasitic effect by binding to the minor groove of DNA, particularly at AT-rich sequences, which are abundant in the kinetoplast DNA (kDNA) of trypanosomatids. researchgate.netcsic.es SAR studies have revealed that the presence of two cationic groups is often crucial for nanomolar anti-trypanosomal activity. scispace.com Furthermore, compounds bearing the this compound cations generally exhibit better safety profiles compared to their guanidine counterparts. acs.org

A notable example is girolline (B1194364), a 2-aminoimidazole derivative isolated from the marine sponge Cymbastela cantharella, which displays potent activity against P. falciparum. japsonline.comnih.gov The imidazole (B134444) ring in girolline is considered essential for its antiplasmodial activity. japsonline.com

Interactive Table: Antiparasitic Activity of this compound Derivatives

| Compound Class/Name | Target Organism | Activity | IC₅₀/EC₅₀ | Reference |

|---|---|---|---|---|

| Bis(2-aminoimidazolines) | Trypanosoma brucei | Potent Inhibition | Micromolar to Nanomolar | researchgate.netscispace.com |

| Bis(2-aminoimidazolines) | Plasmodium falciparum | Potent Inhibition | Nanomolar | researchgate.netscispace.com |

| Girolline | Plasmodium falciparum | Potent Inhibition | 77-215 nM | nih.gov |

| Diphenylamine derivative 1b | Plasmodium falciparum | Potent Inhibition | 8.8 nM | scispace.com |

The this compound scaffold has been successfully incorporated into inhibitors of various enzymes. A significant example is the inhibition of human arginase I, a binuclear manganese metalloenzyme that is a therapeutic target for asthma and other diseases. nih.govnih.gov

Researchers designed a series of 2-aminoimidazole amino acids where the 2-aminoimidazole moiety acts as a mimetic of the guanidinium (B1211019) group of the natural substrate, L-arginine. nih.govnih.gov SAR studies showed a clear correlation between the inhibitor's potency and the length of the carbon linker separating the 2-aminoimidazole ring and the amino acid portion. nih.gov The most potent inhibitor, A1P (2-(S)-amino-5-(2-aminoimidazol-1-yl)-pentanoic acid), which has a side chain length identical to L-arginine, is a competitive inhibitor with a low micromolar affinity for human arginase I. nih.gov In contrast, smaller analogues were found to be noncompetitive inhibitors. nih.gov

Other this compound derivatives have been investigated as inhibitors of enzymes involved in platelet coagulation, such as thromboxane (B8750289) A2 synthetase and phosphodiesterase. mwjscience.com Additionally, some derivatives have been identified as inhibitors of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1). osti.gov

Interactive Table: Enzyme Inhibition by this compound Derivatives

| Compound | Target Enzyme | Inhibition Type | Kᵢ / IC₅₀ | Reference |

|---|---|---|---|---|

| 2-Aminoimidazole | Human Arginase I | Noncompetitive | 3.6 mM | nih.gov |

| A1P | Human Arginase I | Competitive | 4 µM | nih.gov |

| Compound 8 | mPGES-1 | Inhibition | 12 nM | osti.gov |

The this compound core is a key feature in ligands for various receptors, particularly imidazoline (B1206853) and adrenoceptors. wikipedia.orgnih.gov Derivatives have been developed as agonists and antagonists with applications in cardiovascular disease and depression. nih.govontosight.aiacs.org

For instance, a series of guanidine and this compound derivatives were synthesized and evaluated as potential α2-adrenoceptor antagonists for the treatment of depression. nih.govacs.org In general, the this compound derivatives displayed higher affinities for the α2-adrenoceptors than their guanidine counterparts. nih.gov SAR studies identified compounds that not only showed high affinity but also acted as antagonists in functional assays and in vivo models, demonstrating their potential as antidepressants. nih.govacs.org

More recently, 2-aminoimidazole-based compounds have been designed as antagonists for the serotonin (B10506) 5-HT6 receptor. nih.gov This work proposed a new strategy in G-protein coupled receptor (GPCR) ligand design by using aromatic, heterocyclic basic moieties like 2-aminoimidazole in place of more traditional amine fragments. nih.gov Additionally, a library of 2-aminoimidazole and 2-aminoimidazolyl-thiazole derivatives was synthesized and found to contain selective antagonists for the human adenosine (B11128) A3 receptor. nih.gov

Interactive Table: Receptor Activity of this compound Derivatives

| Compound Class | Target Receptor | Activity | Reference |

|---|---|---|---|

| This compound derivatives | α2-Adrenoceptor | Antagonist | nih.govacs.org |

| N-(1H-imidazol-2-yl)acylamides | 5-HT6 Receptor | Antagonist | nih.gov |

| 2-Aminoimidazolyl-thiazoles | Adenosine A3 Receptor | Antagonist | nih.gov |

A growing body of research highlights the anticancer potential of 2-aminoimidazole derivatives. researchgate.net These compounds have been shown to exert cytotoxic effects against various cancer cell lines through different mechanisms of action.

One class of compounds, 2-amino-1-arylidenaminoimidazoles, has been identified as orally active microtubule-destabilizing agents. acs.org These compounds interact with tubulin, inhibit its polymerization into microtubules, and consequently lead to cell proliferation inhibition and apoptosis in human tumor cells. acs.org

The marine alkaloids agelastatins, which feature a P-2-AI (pyrrole-2-aminoimidazole) core, are known for their potent antitumor activity. nih.gov N-fused aminoimidazoles have also been investigated as anticancer agents, demonstrating potent activity against kidney and breast cancer cell lines with low toxicity to normal cells. acs.org Their mechanism of action is believed to involve the catalytic inhibition of topoisomerase IIα. acs.org Furthermore, some 4-aminoimidazole (B130580) derivatives have been optimized as inhibitors of Src family kinases (SFKs), which are often hyperactivated in cancer. mdpi.com

SAR studies on various series of imidazole-based compounds have helped in identifying key structural features for anticancer activity. For example, in a series of imidazothiazole-benzimidazole derivatives, the placement of certain substituents was found to be crucial for their tubulin polymerization inhibitory activity. mdpi.com

Interactive Table: Anticancer Activity of this compound Derivatives

| Compound Class/Name | Cancer Cell Lines | Mechanism of Action | IC₅₀ | Reference |

|---|---|---|---|---|

| 2-Amino-1-arylidenaminoimidazoles | Human tumor cells | Microtubule destabilization | - | acs.org |

| N-Fused aminoimidazoles | Kidney and breast cancer cells | Topoisomerase IIα inhibition | - | acs.org |

| 4-aminoimidazole 4k | SH-SY5Y neuroblastoma | Src Family Kinase inhibition | 40 nM | mdpi.com |

| 4-aminoimidazole 4l | SH-SY5Y neuroblastoma | Src Family Kinase inhibition | - | mdpi.com |

Other Biological Activities (e.g., Anti-inflammatory, Anticonvulsant)

Beyond the more extensively studied areas, this compound derivatives have demonstrated a range of other important biological effects, including anti-inflammatory and anticonvulsant activities.

Anti-inflammatory Activity: Certain this compound-containing steroids isolated from marine sponges have shown notable anti-inflammatory properties. For example, contignasterines A and B, isolated from the sponge Neopetrosia cf. rava, have been shown to inhibit the production of pro-inflammatory mediators. acs.orgresearchgate.net These compounds, along with the related steroid contignasterol, demonstrated an ability to reduce the production of inflammatory markers in cellular assays. acs.orgresearchgate.net The anti-inflammatory potential of various imidazole and imidazoline derivatives has been reported, highlighting the versatility of this chemical scaffold. researchgate.netresearchgate.netmwjscience.com

Anticonvulsant Activity: The this compound structure has also been explored for its potential in developing anticonvulsant agents. researchgate.net While specific data on this compound itself is limited in this context, related imidazole derivatives have been investigated for their ability to manage seizures. researchgate.netijper.org The development of novel antiepileptic drugs is an ongoing area of research, with various heterocyclic compounds, including those with imidazole-like structures, being evaluated for their efficacy. hra.nhs.uk The structural features of these compounds, such as the substitution patterns on the imidazole ring, can influence their anticonvulsant effects. researchgate.net Amidrazone derivatives, which share some structural similarities, have also been studied for their anticonvulsant properties. mdpi.com

Identified Biological Targets and Mechanisms of Action

The diverse biological activities of this compound compounds stem from their ability to interact with various molecular targets and signaling pathways.

A significant mechanism of action for certain bis(this compound) derivatives is their ability to bind to the minor groove of DNA, particularly at AT-rich sequences. nih.govresearchgate.net These dicationic compounds, at physiological pH, are structurally suited to fit within the minor groove, an interaction thought to be responsible for their antimicrobial and antiparasitic activities. nih.govresearchgate.netesr.ie This binding can disrupt DNA-protein interactions and interfere with cellular processes. The 4,4'-diaminodiphenylamine scaffold has been identified as a suitable framework for designing such DNA minor groove binders. acs.org The relationship between DNA binding affinity and trypanocidal activity for some of these compounds suggests that DNA is a key target. csic.es

In Gram-negative bacteria, the this compound scaffold has been shown to target the PhoP response regulator, which is part of the PhoP-PhoQ two-component system. researchgate.netnih.govacs.org This system is crucial for maintaining the integrity of the bacterial outer membrane and for resistance to certain antibiotics. researchgate.netnih.govacs.org By targeting PhoP, this compound analogs can disrupt the stability of the outer membrane, making the bacteria more susceptible to antimicrobial agents. researchgate.netnih.govacs.org Research has provided evidence for this mechanism of action in resistant strains of Escherichia coli and Klebsiella pneumoniae. researchgate.netnih.gov The compounds can impact the ability of PhoP to regulate the expression of genes like pagP, which is involved in lipid A biosynthesis and outer membrane integrity. acs.org

The extracellular signal-regulated kinase 1/2 (ERK1/2) pathway is a key signaling cascade involved in cell proliferation, differentiation, and apoptosis. frontiersin.org The activity of matrix metalloproteinases (MMPs), which are involved in the degradation of the extracellular matrix and are crucial for processes like tumor invasion, can be regulated by the ERK1/2 pathway. nih.govnih.gov Some studies suggest that the ERK1/2 pathway can be a target for therapeutic intervention. researchgate.net While direct interaction of this compound with the ERK/MMP pathway is not extensively detailed, the modulation of such fundamental signaling pathways represents a potential mechanism for the biological activities observed in various heterocyclic compounds. For example, inhibition of the ERK1/2 pathway has been shown to repress MMP-1 transcription in melanoma cells. nih.gov

Quorum sensing (QS) is a cell-to-cell communication system in bacteria that regulates gene expression based on population density, controlling processes like biofilm formation and virulence factor production. mdpi.comfrontiersin.org 2-Aminoimidazole-based compounds have been identified as inhibitors of quorum sensing. researchgate.netresearchgate.net These compounds can interfere with QS systems by various mechanisms, such as inhibiting the synthesis of signal molecules, blocking signal molecule receptors, or degrading the signal molecules themselves. mdpi.comfrontiersin.org By disrupting QS, these compounds can prevent the formation of biofilms and reduce the pathogenicity of bacteria, offering an alternative strategy to combat multidrug-resistant infections. researchgate.netrsc.orgnih.gov

Marine Alkaloids as Sources of 2-Aminoimidazole Compounds

Marine sponges are a prolific source of a diverse array of bioactive alkaloids, with the 2-aminoimidazole skeleton being a common structural motif. nih.govbeilstein-journals.orgmdpi.com These natural products exhibit a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects. researchgate.netbeilstein-journals.orgnih.gov The unique and often complex structures of these marine alkaloids make them promising lead compounds for drug discovery. nih.govresearchgate.net

Genera such as Leucetta, Clathrina, and Agelas are well-known producers of 2-aminoimidazole alkaloids. beilstein-journals.orgrsc.org For instance, oroidin, originally isolated from Agelas oroides, is a well-known pyrrole-2-aminoimidazole alkaloid that serves as a precursor to a larger family of related compounds. beilstein-journals.orgnih.govrsc.org The chemical investigation of sponges like Ernsta naturalis has led to the isolation of new aminoimidazole alkaloids such as phorbatopsins and naamidines. mdpi.com Similarly, sponges of the genus Neopetrosia have yielded bioactive 2-aminoimidazole-containing steroids like the contignasterines. acs.orgresearchgate.net The table below lists some examples of marine alkaloids containing the this compound moiety and their sources.

| Compound Name | Marine Source (Genus) |

| Oroidin | Agelas |

| Nagelamide A | Agelas |

| Sceptrin | Agelas |

| Axinellamines | Axinella |

| Dorimidazole A | Leucetta |

| Naamine A | Leucetta |

| Clathridine | Clathrina |

| Contignasterines | Neopetrosia |

| Phorbatopsins | Ernsta |

| Naamidines | Ernsta |

Oroidins and Related Metabolites

Oroidin is a foundational pyrrole-2-aminoimidazole alkaloid first isolated in 1971 from the marine sponge Agelas oroides. wikipedia.orgrsc.org It is now known to be produced by various sponge genera, including Hymeniacidon, Axinella, and Cymbaxinella. wikipedia.org Structurally, oroidin consists of a 4,5-dibromo-1H-pyrrole-2-carboxamide unit linked to a 2-amino-1H-imidazol-5-yl moiety via a propenyl chain. wikipedia.org This relatively simple structure has established oroidin as a key biosynthetic precursor for a vast family of over 150 structurally complex pyrrole-imidazole alkaloids (PIAs). wikipedia.orgresearchgate.net The biosynthesis of these complex derivatives often involves dimerization or further cyclization of the oroidin monomer. wikipedia.orgresearchgate.net

The biological profile of oroidin has attracted considerable research interest. It demonstrates notable antimicrobial activity, particularly against Gram-positive bacteria. nih.gov Furthermore, oroidin and its derivatives are recognized for their ability to inhibit the formation of bacterial biofilms, which are notoriously resistant to conventional antibiotics, making them valuable leads in the development of new antibacterial treatments. wikipedia.org Beyond its antimicrobial properties, oroidin serves as a chemical defense mechanism for the sponges that produce it. wikipedia.org Its broad range of biological activities has positioned it as a promising scaffold for drug discovery and development. wikipedia.orgnih.gov

| Compound Name | Source Organism (Genus) | Key Research Findings |

| Oroidin | Agelas, Hymeniacidon, Axinella | Key biosynthetic precursor for over 150 related alkaloids. wikipedia.orgresearchgate.net Exhibits significant antibacterial activity against Gram-positive bacteria and inhibits bacterial biofilm formation. wikipedia.orgnih.gov |

Clathrodin, Hymenidin (B1674120), and Other Sponge Metabolites

Building upon the basic oroidin framework, a variety of related metabolites have been isolated from marine sponges, each with distinct structural modifications and biological activities.

Clathrodin is the non-brominated analogue of oroidin, originally isolated from the sponge Agelas clathrodes. rsc.org It features a 1H-pyrrole-2-carboxamide core connected to the this compound ring. ontosight.ainih.gov Research has identified Clathrodin as a modulator of voltage-gated sodium (NaV) channels, acting as a neurotoxin that affects sodium ion conductance. abmole.commedchemexpress.commedkoo.com It also possesses antimicrobial properties. nih.gov

Hymenidin was first discovered in the Okinawan sponge Hymeniacidon sp. and has also been isolated from Stylissa flabelliformis. ontosight.aimedchemexpress.com It is structurally characterized as a monobrominated derivative of the pyrrole (B145914) ring, specifically 4-bromo-1H-pyrrole-2-carboxamide, and is sometimes referred to as 2-debromooroidin. ontosight.ainih.gov Hymenidin exhibits a distinct pharmacological profile, acting as an antagonist of serotonergic receptors and an inhibitor of voltage-gated potassium channels. medchemexpress.comtargetmol.com Additionally, studies have demonstrated its ability to induce apoptosis in certain cancer cell lines and its potential as an antimicrobial and antiviral agent. ontosight.aimedchemexpress.comrsc.org

| Compound Name | Source Organism (Genus/Species) | Key Research Findings |

| Clathrodin | Agelas | Modulator of voltage-gated sodium (NaV) channels. abmole.commedchemexpress.com Exhibits antimicrobial activity. nih.gov |

| Hymenidin | Hymeniacidon sp., Stylissa flabelliformis | Antagonist of serotonergic receptors and inhibitor of voltage-gated potassium channels. medchemexpress.comtargetmol.com Induces apoptosis in cancer cells and shows antimicrobial/antiviral potential. ontosight.aimedchemexpress.comrsc.org |

Terrazoanthines

The terrazoanthines are a family of 2-aminoimidazole alkaloids isolated from the zoantharian Terrazoanthus onoi, a marine invertebrate found off the coast of Ecuador. mdpi.comacs.org This class of compounds, designated Terrazoanthine A, B, and C, presents a unique and complex architecture. Terrazoanthines A and B are distinguished by an unprecedented 6-(imidazol-5-yl)benzo[d]imidazole skeleton, which represents a significant structural variation within the 2-aminoimidazole family of natural products. mdpi.comacs.orgacs.org The core structure features the 2-aminoimidazole ring fused to a cyclohexane. espol.edu.ec

Initial biological screenings of the terrazoanthines did not reveal significant antimicrobial or cytotoxic activities. acs.orgacs.org However, given the diverse bioactivities associated with the broader class of 2-aminoimidazole alkaloids, researchers suggest that the terrazoanthines hold potential for other applications, such as antibiofilm and antifouling agents, which have yet to be extensively explored. espol.edu.ec

| Compound Name | Source Organism (Species) | Key Research Findings |

| Terrazoanthine A | Terrazoanthus onoi | Features a unique 6-(imidazol-5-yl)benzo[d]imidazole skeleton. mdpi.comacs.org Initial screening showed no significant antimicrobial or cytotoxic activity. acs.org |

| Terrazoanthine B | Terrazoanthus onoi | Features a unique 6-(imidazol-5-yl)benzo[d]imidazole skeleton. mdpi.comacs.org Initial screening showed no significant antimicrobial or cytotoxic activity. acs.org |

| Terrazoanthine C | Terrazoanthus onoi | Member of the terrazoanthine family of 2-aminoimidazole alkaloids. acs.org Initial screening showed no significant antimicrobial or cytotoxic activity. acs.org |

Lissodendrins

Lissodendrins are another class of 2-aminoimidazole alkaloids, with Lissodendrin A and B having been isolated from the Indonesian marine sponge Lissodendoryx fibrosa. uni-duesseldorf.de The chemical structures of these compounds are notable for incorporating a rare (p-hydroxyphenyl)glyoxal (B1673408) moiety, a feature not commonly seen in natural products. uni-duesseldorf.de The proposed biosynthetic pathway for lissodendrins involves the amino acids tyrosine and arginine. uni-duesseldorf.de

Initial studies found that Lissodendrin B itself was devoid of cytotoxicity. mdpi.comresearchgate.net However, its unique "Y"-shaped skeleton shares structural similarities with known inhibitors of the ABCB1 transporter protein, a key player in multidrug resistance (MDR) in cancer. mdpi.com This observation prompted further research, leading to the design and synthesis of Lissodendrin B analogues. These synthetic derivatives have been evaluated as modulators of ABCB1-mediated MDR and as inhibitors of Poly(ADP-ribose) polymerase-1 (PARP1), a potential target for cancer therapy, particularly in tumors with BRCA1/2 mutations. mdpi.comnih.gov One derivative, D3, showed promising PARP1 inhibitory activity and induced apoptosis in BRCA1-deficient cancer cells. nih.gov

| Compound Name | Source Organism (Species) | Key Research Findings |

| Lissodendrin A | Lissodendoryx fibrosa | 2-aminoimidazole alkaloid containing a rare (p-hydroxyphenyl)glyoxal moiety. uni-duesseldorf.de |

| Lissodendrin B | Lissodendoryx fibrosa | Devoid of cytotoxicity but serves as a scaffold for synthetic analogues that modulate multidrug resistance and inhibit PARP1. mdpi.comresearchgate.netnih.gov |

Applications in Materials Science and Catalysis

Coordination Chemistry and Ligand Design

The nitrogen atoms within the 2-aminoimidazoline ring make it an effective ligand for coordinating with metal ions. This property is harnessed in the design of various coordination complexes and materials.

Olefin metathesis is a powerful reaction in organic synthesis for the formation of carbon-carbon double bonds, with ruthenium-based catalysts being particularly prominent due to their functional group tolerance. mdpi.comnih.govrsc.org The performance of these catalysts can be finely tuned by modifying the ligands attached to the ruthenium center. mdpi.com

Recent computational studies using density functional theory (DFT) have explored the potential of amino imidazoline-2-imine-chelated triel carbenoids as ligands for ruthenium complexes in olefin metathesis. researchgate.net These studies investigate the thermodynamic and kinetic factors that influence the stereoselectivity of cross-metathesis reactions. researchgate.net The design of such ligands aims to create highly stable and active catalysts that can control the geometry of the resulting olefins. researchgate.net The introduction of N-heterocyclic carbenes (NHCs) as ligands has been a significant advancement in this field, and the exploration of novel carbene structures, including those derived from this compound, continues to be an active area of research. mdpi.comtum.de

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. taylorfrancis.com Their porous nature and high surface area make them suitable for a wide range of applications, including gas storage, separation, and catalysis. The choice of the organic linker is crucial in determining the structure and properties of the resulting MOF. rsc.orgresearchgate.net

2-aminoimidazole has been successfully incorporated as a ligand in the synthesis of MOFs. For example, a zinc-based MOF (Zn-MOF) was synthesized using 2-aminoimidazole and Zn2+ ions. nih.gov This bioinspired material was designed to mimic the active site of the enzyme carbonic anhydrase and demonstrated effective catalytic activity for CO2 hydration and ester hydrolysis. nih.gov The presence of the amino group significantly enhanced the esterase activity compared to the well-known ZIF-8 framework and also imparted remarkable hydrothermal stability. nih.gov After multiple uses, the Zn-MOF retained a high percentage of its initial enzyme activity, highlighting its potential for industrial CO2 capture applications. nih.gov The imidazole (B134444) moiety is known to facilitate the formation of porous MOF structures, and the functionalization with an amino group can further enhance the material's properties. taylorfrancis.comnih.govresearchgate.net

Organocatalysis

Organocatalysis utilizes small organic molecules to catalyze chemical reactions, offering a complementary approach to metal-based catalysis. mdpi.comrsc.org The field has grown rapidly, with a focus on developing catalysts that can achieve high levels of enantioselectivity. mdpi.comrsc.org

While the direct application of the parent this compound in organocatalysis is an emerging area, the broader class of imidazole and imidazoline (B1206853) derivatives has found utility. researchgate.net For instance, chiral thiourea-based organocatalysts, which can feature heterocyclic scaffolds, are well-recognized for their ability to activate substrates through hydrogen bonding in various asymmetric reactions. rsc.org The development of new synthetic methods, such as palladium-catalyzed carboamination reactions, facilitates the rapid construction of diverse 2-aminoimidazole products that can be explored for their catalytic potential. nih.govacs.orgnih.gov The structural features of this compound, including its basicity and hydrogen-bonding capabilities, suggest its potential as a scaffold for the design of novel bifunctional organocatalysts. Further research is needed to fully explore and realize the applications of this compound derivatives in this field.